Product packaging for Microlenin(Cat. No.:)

Microlenin

Cat. No.: B1213229
M. Wt: 494.6 g/mol
InChI Key: DYQPBOQOSSSYTE-YRZOVCRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microlenin is a novel sesquiterpene lactone compound that was first isolated from the plant Helenium microcephalum . It is classified as an antitumor agent and is supplied for Research Use Only (RUO). This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. While initial research identified this compound's status as a novel antitumor agent , specific and detailed studies on its precise molecular mechanism of action, cellular targets, and current research applications are not extensively detailed in publicly available scientific literature. Sesquiterpene lactones, as a class of compounds, are often investigated for their diverse bioactivities, which can include modulating inflammatory pathways and inducing cell death in certain lines of research . Researchers are encouraged to consult specialized scientific databases for the most recent publications. This product is strictly for use in controlled laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O7 B1213229 Microlenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O7

Molecular Weight

494.6 g/mol

IUPAC Name

(1S,1'R,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aS,10'R)-9-hydroxy-5,8a,9'-trimethyl-4'-methylidenespiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-1,14'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-2,5',8,13'-tetrone

InChI

InChI=1S/C29H34O7/c1-12-7-19-23(24(32)27(4)17(12)5-6-20(27)30)29(26(34)36-19)10-15-9-21(31)28(29)11-16-14(3)25(33)35-18(16)8-13(2)22(15)28/h5-6,12-13,15-19,22-24,32H,3,7-11H2,1-2,4H3/t12-,13-,15?,16-,17+,18-,19-,22-,23-,24+,27+,28-,29-/m1/s1

InChI Key

DYQPBOQOSSSYTE-YRZOVCRWSA-N

SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C4(CC5CC(=O)C46C5C(CC7C(C6)C(=C)C(=O)O7)C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)[C@]4(CC5CC(=O)[C@]46[C@@H]5[C@@H](C[C@@H]7[C@H](C6)C(=C)C(=O)O7)C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C4(CC5CC(=O)C46C5C(CC7C(C6)C(=C)C(=O)O7)C)C(=O)O2

Synonyms

microlenin

Origin of Product

United States

Discovery, Isolation, and Structural Characterization of Microlenin

Natural Occurrence and Botanical Sources of Microlenin

This compound is a naturally occurring compound found in Helenium microcephalum, a plant species belonging to the Asteraceae family. This plant is the primary botanical source from which this compound has been isolated. The compound co-occurs with other sesquiterpene lactones, such as helenalin (B1673037), within the plant's tissues. The presence of these complex secondary metabolites underscores the rich phytochemical profile of the Helenium genus.

Extraction and Purification Methodologies for this compound from Natural Matrices

The isolation of this compound from the dried, powdered aerial parts of Helenium microcephalum involves a systematic extraction and purification process. A common methodology begins with the defatting of the plant material using solvents like petroleum ether. This is followed by extraction with a more polar solvent, such as chloroform (B151607), to isolate a broader range of compounds, including this compound.

The crude chloroform extract is then subjected to further purification, typically employing chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard procedure, where the extract is separated into fractions based on the differential adsorption of its components. These fractions are then analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound. Final purification to obtain the crystalline compound is often achieved through repeated column chromatography or other high-resolution techniques. While specific details of the original isolation have not been extensively published, this general approach is characteristic for the purification of sesquiterpene lactones from plant matrices.

Spectroscopic and Crystallographic Elucidation of this compound's Structure

The determination of this compound's intricate molecular structure was accomplished through a combination of spectroscopic and crystallographic methods. These techniques provided the necessary data to piece together the connectivity and three-dimensional arrangement of the atoms within the molecule.

Spectroscopic Analysis:

Initial characterization of this compound involved a suite of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as hydroxyl (O-H stretch), carbonyl (C=O stretch) groups within the lactone and ketone moieties, and carbon-carbon double bonds (C=C stretch).

Mass Spectrometry (MS): High-resolution mass spectrometry was crucial in establishing the molecular formula of this compound as C₂₉H₃₄O₇. nih.gov This technique provides a highly accurate mass-to-charge ratio, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in mapping out the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would have provided detailed information about the local chemical environment of each atom.

Crystallographic Analysis:

Interactive Data Table: Properties of this compound

PropertyData
Molecular Formula C₂₉H₃₄O₇
Molecular Weight 494.57 g/mol
Natural Source Helenium microcephalum
Compound Type Dimeric Sesquiterpene Lactone

Stereochemical Determination and Dimeric Architecture of this compound

The single-crystal X-ray analysis was also pivotal in determining the absolute stereochemistry of this compound's multiple chiral centers. rsc.org The arrangement of atoms in three-dimensional space is a critical aspect of a molecule's identity and biological activity.

This compound possesses a complex and novel dimeric architecture. Its structure is understood to be formed through a Diels-Alder type cycloaddition reaction between two sesquiterpene lactone monomers. Specifically, it is proposed to arise from the condensation of helenalin and a nor-pseudoguaianolide. This dimerization results in a unique and rigid polycyclic framework, setting this compound apart from its monomeric precursors. The precise stereochemical configuration of each chiral center within this dimeric structure was definitively established by the X-ray crystallographic study.

Biosynthetic Pathways of Microlenin

General Sesquiterpenoid Biosynthesis Overview

Sesquiterpenoids are a diverse group of C15 natural products derived from three five-carbon isoprene units. The biosynthesis of all terpenoids, including sesquiterpenoids, begins with the universal precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps in the general sesquiterpenoid biosynthetic pathway are as follows:

Formation of Geranyl Pyrophosphate (GPP): DMAPP and IPP are condensed in a head-to-tail fashion to form the ten-carbon intermediate, geranyl pyrophosphate (GPP).

Formation of Farnesyl Pyrophosphate (FPP): GPP then undergoes another condensation reaction with a molecule of IPP to yield the fifteen-carbon farnesyl pyrophosphate (FPP). FPP is the direct precursor to all sesquiterpenes.

Cyclization and Rearrangement: FPP is then subjected to the action of a variety of sesquiterpene synthases. These enzymes catalyze the ionization of the pyrophosphate group, initiating a cascade of cyclizations and rearrangements of the farnesyl cation. This step is responsible for the vast structural diversity observed among sesquiterpenes.

Microlenin is believed to be a dimer of a pseudoguaianolide-type sesquiterpene lactone. The biosynthesis of pseudoguaianolides is a further specialization of the general sesquiterpenoid pathway. It is proposed that FPP is first cyclized to form a germacranolide skeleton. Subsequent enzymatic modifications, including oxidations and rearrangements, convert the germacranolide into a guaianolide, which then undergoes a final rearrangement to yield the characteristic pseudoguaianolide framework.

Proposed Biogenetic Mechanisms for this compound Dimer Formation

The formation of the dimeric structure of this compound from its monomeric pseudoguaianolide precursors is a key step in its biosynthesis. While the exact enzymatic machinery is not fully elucidated, plausible chemical mechanisms have been proposed based on the structures of this compound and related dimeric sesquiterpenoids.

A prominent hypothesis for the dimerization of the pseudoguaianolide monomers to form this compound involves a biological Diels-Alder reaction. The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic chemistry that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).

In the context of this compound biosynthesis, it is theorized that one pseudoguaianolide monomer, containing a conjugated diene system, acts as the diene component. A second pseudoguaianolide monomer, possessing a reactive double bond (the dienophile), then reacts with the diene in a cycloaddition reaction. This reaction would form the characteristic carbon-carbon bonds that link the two monomeric units in the final this compound structure.

The involvement of a "Diels-Alderase," a hypothetical enzyme that catalyzes this specific cycloaddition, is also postulated. Such an enzyme would control the regio- and stereoselectivity of the reaction, ensuring the formation of the specific stereoisomer of this compound found in nature. While Diels-Alderases are still a subject of ongoing research, their existence is supported by the isolation of numerous natural products whose structures suggest a Diels-Alder-type biosynthetic origin. The high stereospecificity of many of these natural dimers would be difficult to explain by a spontaneous, non-enzymatic reaction alone.

The proposed Diels-Alder reaction provides a chemically reasonable and elegant explanation for the formation of the complex, dimeric scaffold of this compound. Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes involved, is needed to definitively confirm this biosynthetic hypothesis.

Data Tables

Table 1: Key Precursors in Sesquiterpenoid Biosynthesis

Precursor Carbon Number Role
Isopentenyl Pyrophosphate (IPP) C5 Universal isoprene unit
Dimethylallyl Pyrophosphate (DMAPP) C5 Universal isoprene unit
Geranyl Pyrophosphate (GPP) C10 Intermediate precursor to monoterpenes and sesquiterpenes

Table 2: Proposed Stages in the Biosynthesis of the this compound Monomer

Stage Precursor Product Key Transformation
1 Farnesyl Pyrophosphate (FPP) Germacranolide Cyclization
2 Germacranolide Guaianolide Oxidations and Rearrangement

Chemical Synthesis and Analog Development of Microlenin

Strategies for the Total Synthesis of Microlenin and Related Core Structures

Despite the elucidation of this compound's intricate molecular architecture, to date, no complete total synthesis of this natural product has been reported in peer-reviewed scientific literature. The molecule, a dimer of a guaianolide-type sesquiterpene, presents significant synthetic challenges. These include the stereocontrolled construction of multiple chiral centers, the formation of the strained lactone rings, and the strategic dimerization of the monomeric units.

While specific synthetic routes to this compound are not available, general strategies for the synthesis of other complex sesquiterpene lactones could theoretically be adapted. These approaches often involve:

Key Cyclization Reactions: Methods such as Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed cycloadditions are commonly employed to construct the core ring systems of sesquiterpenes.

Stereoselective Methodologies: The use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions would be crucial to establish the correct relative and absolute stereochemistry of this compound.

Late-Stage Dimerization: A potential strategy for the synthesis of this compound could involve the late-stage coupling of two monomeric sesquiterpene units. This would require the development of a selective and efficient dimerization protocol.

The absence of a reported total synthesis of this compound underscores the formidable challenge it represents and highlights an open area for future research in synthetic organic chemistry.

Semi-synthetic Derivatization of this compound and Analog Generation

The exploration of semi-synthetic derivatives of this compound is another area where published research is sparse. Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogs with potentially improved biological activities or pharmacokinetic properties.

For a molecule like this compound, potential sites for derivatization could include:

Hydroxyl Groups: Esterification or etherification of any free hydroxyl groups could be explored to modulate the compound's polarity and biological interactions.

The α,β-Unsaturated Lactone: This Michael acceptor is a common feature in bioactive sesquiterpene lactones and could be a target for modification, although this might impact its biological activity.

Currently, there are no detailed reports on the systematic semi-synthetic derivatization of this compound to create a library of analogs for structure-activity relationship (SAR) studies. Such studies would be invaluable in identifying the key structural features responsible for its biological effects.

Synthesis and Characterization of this compound Acetate (B1210297)

The synthesis of this compound Acetate from this compound would likely involve a straightforward acetylation reaction, utilizing reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Hypothetical Synthesis of this compound Acetate:

ReactantReagentProduct
This compoundAcetic Anhydride, PyridineThis compound Acetate

The characterization of the resulting this compound Acetate would involve a suite of spectroscopic techniques to confirm its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the addition of the acetyl group and to ensure the integrity of the rest of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound Acetate and confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would show the appearance of a new carbonyl stretch corresponding to the acetate ester.

Although the existence of this compound Acetate is known, a dedicated study detailing its deliberate synthesis and a full report of its spectroscopic characterization is not currently present in the available scientific literature.

Lack of Preclinical Data on the Molecular and Cellular Mechanisms of this compound

An extensive review of available scientific literature and preclinical data reveals a significant gap in the understanding of the molecular and cellular mechanisms of action for the chemical compound “this compound.” Despite targeted searches for its effects on key cellular processes, no specific preclinical studies detailing its activity were identified.

Therefore, it is not possible to provide an article detailing the molecular and cellular mechanisms of this compound based on the requested outline, which includes:

Modulation of Cellular Proliferation and Apoptosis Pathways: No available studies describe the induction of apoptosis in in vitro models or the effects on cell cycle progression by this compound.

Interaction with Nucleic Acid and Protein Synthesis: There is no published research on the potential for this compound to inhibit DNA synthesis or disrupt protein synthesis.

Enzyme-Targeted Inhibition: The specific enzymatic targets of this compound, if any, have not been characterized in the available literature.

Without peer-reviewed preclinical data, any discussion of this compound's mechanisms of action would be speculative and could not be substantiated. Further foundational research is required to elucidate the biological activities of this compound.

Molecular and Cellular Mechanisms of Action of Microlenin Preclinical Studies

Enzyme-Targeted Inhibition by Microlenin

Specific Inhibition of Inosine Monophosphate Dehydrogenase (IMP Dehydrogenase) by this compound

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. As such, it is a significant target for therapeutic agents. Preclinical findings have identified this compound as a potent inhibitor of IMP dehydrogenase. This inhibitory action is attributed to the presence of the α-methylene-γ-lactone moiety in its structure, a common feature among bioactive sesquiterpene lactones.

Research has shown that this compound exhibits a higher reactivity towards IMP dehydrogenase compared to other sesquiterpene lactones. This suggests a specific and efficient interaction with the enzyme, leading to the disruption of guanine nucleotide synthesis and subsequent inhibition of DNA and RNA synthesis. This mechanism is believed to be a cornerstone of this compound's observed anti-proliferative effects.

General Enzyme Interactions and Reactivity with Sulfhydryl Groups

The chemical structure of this compound, particularly its α,β-unsaturated carbonyl groups, makes it reactive towards nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. This reactivity is a key aspect of its mechanism of action. It is proposed that this compound's interaction with enzymes is facilitated by the formation of covalent bonds with these essential sulfhydryl groups, leading to the alteration of protein structure and function.

Studies have indicated that while this compound has a pronounced reactivity with IMP dehydrogenase, its reactivity with glutathione, a major cellular antioxidant containing a sulfhydryl group, is comparable to other sesquiterpene lactones. This suggests that this compound's binding to IMP dehydrogenase may be facilitated in a manner that promotes its reaction with one or more critical sulfhydryl residues within the enzyme's active site. This targeted reactivity likely contributes to its potent inhibitory effect on the enzyme.

Modulation of Intracellular Signaling Cascades by this compound

In addition to direct enzyme inhibition, this compound, as a member of the sesquiterpene lactone class, is understood to modulate several intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammatory responses.

The transcription factor nuclear factor-kappa B (NF-κB) is a central mediator of the immune and inflammatory responses. Many sesquiterpene lactones are recognized as potent inhibitors of the NF-κB signaling pathway. The primary mechanism for this inhibition is the direct alkylation of the p65 subunit of NF-κB by the reactive α-methylene-γ-lactone group. This covalent modification prevents the DNA binding of NF-κB, thereby blocking the transcription of pro-inflammatory genes. While direct studies on this compound's effect on NF-κB are limited, its structural characteristics strongly suggest that it shares this mechanism of action with other sesquiterpene lactones.

The inhibition of NF-κB activation is a key component of the anti-inflammatory properties attributed to this class of compounds. By disrupting this pathway, sesquiterpene lactones can downregulate the expression of various inflammatory cytokines and enzymes.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are critical in transducing extracellular signals into cellular responses, such as proliferation, differentiation, and apoptosis. Several sesquiterpene lactones have been shown to modulate MAPK signaling. For instance, some of these compounds can inhibit the phosphorylation of key kinases within these pathways, thereby affecting downstream cellular processes. The modulation of MAPK pathways by sesquiterpene lactones can contribute to their anti-inflammatory and anti-cancer activities. The specific effects of this compound on the various MAPK pathways are an area for further investigation.

The PI3K/Akt and MEK/ERK signaling pathways are central to cell survival and proliferation. There is evidence that sesquiterpene lactones can influence these pathways. For example, some sesquiterpene lactones have been found to inhibit the phosphorylation of Akt, a key protein kinase in the PI3K/Akt pathway, which can lead to the induction of apoptosis in cancer cells. The MEK/ERK pathway, a component of the larger MAPK signaling network, can also be affected. By interfering with these signaling cascades, sesquiterpene lactones can exert control over cell growth and survival. The precise interactions of this compound with the Akt, MEK, and ERK pathways remain to be fully elucidated.

Receptor Binding and Ligand-Target Interaction Studies Relevant to this compound

Specific receptor binding studies for this compound are not extensively documented in publicly available literature. However, the mechanism of action of sesquiterpene lactones is generally considered to be initiated by their entry into the cell, followed by covalent interactions with intracellular proteins, rather than binding to specific cell surface receptors. The primary targets are proteins with accessible and reactive sulfhydryl groups.

The interaction between this compound and its intracellular targets, such as IMP dehydrogenase and components of signaling pathways like NF-κB, can be considered a form of ligand-target interaction. These interactions are characterized by the formation of stable covalent adducts, leading to the modulation of the target protein's function. The high reactivity of this compound towards IMP dehydrogenase suggests a degree of selectivity in its interactions, which is a subject of ongoing research interest.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Microlenin

Methodological Approaches in SAR/QSAR Analysis

In the absence of specific research on Microlenin, a general overview of the methodologies that would typically be employed in such a study is provided below.

Ligand-Based and Structure-Based Design Principles

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. It involves analyzing a set of molecules with known activities to build a model that predicts the activity of new, untested compounds.

Conversely, structure-based drug design is employed when the 3D structure of the target protein or receptor is available, typically determined through techniques like X-ray crystallography or NMR spectroscopy. This knowledge allows for the design of molecules that can fit precisely into the target's binding site, leading to a desired biological response.

Application of Computational Chemistry Techniques (e.g., CoMFA, CoMSIA)

Computational chemistry plays a pivotal role in modern SAR and QSAR studies. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. These approaches generate quantitative models by correlating the 3D steric and electrostatic fields (in CoMFA) and other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) of a series of molecules with their biological activities. The resulting contour maps from these analyses can visually guide chemists in identifying regions of a molecule where modifications may lead to improved activity.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of a compound like this compound would involve determining the critical functional groups and their spatial arrangement responsible for its biological activity. This is a crucial step in understanding its mechanism of action and in designing new, improved analogs.

Rational Design and Optimization Strategies for this compound Analogs based on SAR/QSAR

The insights gained from SAR and QSAR studies form the basis for the rational design and optimization of analogs. By understanding which parts of the this compound molecule are essential for activity (the pharmacophore) and how modifications to other parts of the structure affect this activity, medicinal chemists can strategically synthesize new derivatives. The goal of such optimization is typically to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic properties. Without initial SAR or QSAR data for this compound, any attempt at rational design would be speculative.

Due to the current lack of published research specifically focused on the SAR and QSAR of this compound, the detailed analysis requested, including data tables and specific research findings, cannot be generated. Further experimental and computational studies on this compound are required to elucidate these critical aspects of its chemical biology.

Preclinical Biological Evaluation of Microlenin

In Vitro Cellular Activity Assessments of Microlenin

In vitro studies using cell-based assays are widely employed in basic and translational research to mimic in vivo responses and evaluate the effects of various substances on cellular behavior, including proliferation, viability, and death. sciencellonline.comjrmds.in

Evaluation in Cancer Cell Line Panels

Cancer cell line panels are powerful tools for accelerating discoveries in cancer research by providing diverse genomic and expression signatures that can be useful targets for study. atcc.orgnih.govoncolines.com Incorporating multiple, well-characterized cell lines allows for the identification of novel treatments and diagnostic biomarkers, as well as compound screening and pathway analysis. atcc.org Research indicates that this compound acetate (B1210297), a derivative of this compound, has garnered attention due to its significant antitumor properties, exhibiting potent activity against various cancer cell lines, particularly those associated with leukemia. smolecule.com While many similar compounds exhibit general antitumor properties, this compound acetate's targeted action against leukemia cells highlights its potential as a specialized therapeutic agent in oncology. smolecule.com

Assays for Cell Viability and Growth Inhibition

Cell viability assays are essential for determining the number of live cells in a population and are often used to evaluate the cytotoxic effects of compounds. sciencellonline.comjrmds.innih.gov These assays measure markers associated with viable cell number, such as metabolic activity or DNA content. sciencellonline.comnih.govthermofisher.com Cell proliferation assays assess dividing cells and can quantify DNA synthesis or indirectly measure metabolic activity. sciencellonline.comthermofisher.com this compound's impact on cell viability and its ability to inhibit cell growth have been investigated using such assays. For example, some studies have evaluated the effects of sesquiterpene lactones, including this compound acetate, on cellular activity using methods like the MTT assay. jrmds.innih.govkcl.ac.ukresearchgate.net This assay measures the reduction of a tetrazolium salt by metabolically active cells, providing an indicator of viability. sciencellonline.comjrmds.innih.gov

Investigation of Antimicrobial Properties of this compound

While the primary focus of this compound research appears to be on its antitumor activity, some sesquiterpene lactones have demonstrated antimicrobial properties. researchgate.netontosight.ai Research into the biological activities of sesquiterpene lactones includes investigations into their potential as antimicrobial agents. researchgate.netontosight.ai However, specific detailed findings regarding the antimicrobial properties solely of this compound were not prominently available in the provided search results.

In Vivo Preclinical Animal Models

In vivo preclinical animal models are crucial for advancing translational research and evaluating the efficacy of potential therapeutic agents in a complex biological system that can mimic human diseases. scielo.brchampionsoncology.commdpi.comnih.gov Rodent models, such as mice and rats, are frequently used due to their physiological homology with humans and their applicability in studying various pathologies, including cancer. scielo.brmdpi.com

Evaluation of Tumor Growth Inhibition in Rodent Models (e.g., Ehrlich Ascites Carcinoma, Walker 256 Carcinosarcoma, Sarcoma 180)

Rodent models, including those involving Ehrlich Ascites Carcinoma, Walker 256 Carcinosarcoma, and Sarcoma 180, are commonly employed to investigate the antitumor activity of compounds and evaluate their ability to inhibit tumor growth. nih.govresearchgate.netdergipark.org.tr The Ehrlich Ascites Carcinoma, for instance, is a rapidly growing mammary tumor model widely used in cancer research. researchgate.netdergipark.org.tr Studies using these models assess parameters such as tumor cell proliferation, tumor growth rate, and survival time. nih.govresearchgate.netmedicaljournalssweden.se While the provided search results mention the use of these specific tumor models in cancer research and for evaluating antitumor effects of various substances nih.govresearchgate.netdergipark.org.trmedicaljournalssweden.senih.gov, specific detailed data on this compound's performance in these exact models were not extensively available within the snippets. However, research on other sesquiterpene lactones in these models has shown tumor growth inhibition and increased survival. researchgate.netmedicaljournalssweden.se

Assessment of Biological Efficacy in Disease-Specific Animal Models

Synergistic Interactions of this compound with Concomitant Agents

Preclinical evaluation of potential therapeutic agents often includes assessing their interactions with other compounds to identify synergistic effects, where the combined effect is greater than the sum of individual effects. Such synergy can allow for lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy.

This compound, a dimeric sesquiterpene lactone, has demonstrated significant antitumour activity in preclinical studies metabolomicsworkbench.orgidrblab.net. Given its inherent biological activity, investigations into its potential synergistic interactions with other therapeutic agents are a logical step in understanding its full therapeutic potential.

Research into compounds structurally related to this compound, such as dimeric furanoheliangolides, has provided some insights into potential synergistic behaviors within this class of natural products. For instance, specific dimeric furanoheliangolides (compounds 1-4, which share structural features with sesquiterpene lactones) exhibited synergistic effects when tested in combination with PKC412 (Midostaurin) against human acute myeloid leukemia cells nih.gov. This finding suggests that sesquiterpene lactones, including potentially this compound, may enhance the activity of certain targeted therapies like protein kinase inhibitors in hematological malignancies nih.gov.

While the study on related compounds and PKC412 indicates a promising area of investigation, detailed preclinical research findings specifically on the synergistic interactions of this compound with a wide range of concomitant agents were not extensively available in the provided search results. Comprehensive evaluation of synergy typically involves rigorous in vitro studies using various cell lines and isobolographic analysis or similar methods to quantify the nature of drug interactions (synergistic, additive, or antagonistic) across a range of concentrations. In vivo studies may further explore synergistic efficacy in relevant animal models.

Future Directions and Emerging Research Avenues for Microlenin

Elucidation of Novel Molecular Targets and Pathways

While the induction of apoptosis is a recognized mechanism, a comprehensive understanding of all molecular targets and intracellular pathways modulated by Microlenin is still evolving smolecule.com. Future research will focus on a more detailed elucidation of the specific proteins and signaling cascades with which this compound interacts. Given that sesquiterpene lactones can attach to free sulfhydryl groups of proteins, disrupting their functions and influencing various biological processes like cell growth, signaling pathways, cellular respiration, and apoptosis, further studies are needed to map these interactions specifically for this compound researchgate.net. Identifying novel targets could reveal additional therapeutic applications and provide insights into the compound's selectivity and potency. For instance, research has shown that this compound exhibits approximately five times higher reactivity towards IMP dehydrogenase compared to other sesquiterpene lactones, suggesting a specific binding mode that facilitates its reaction with essential sulfhydryls capes.gov.br. This highlights the potential for further investigation into the nuances of its enzymatic interactions.

Advanced Synthetic Methodologies for Architecturally Complex this compound Analogs

The complex dimeric structure of this compound presents challenges and opportunities for chemical synthesis smolecule.com. Advancing synthetic methodologies is crucial for several reasons. Firstly, it can facilitate the production of this compound and its analogs in larger quantities and with higher purity compared to extraction from natural sources smolecule.com. Secondly, sophisticated synthetic techniques allow for the creation of novel analogs with modified structures. These modifications can be designed to enhance biological activity, improve pharmacokinetic properties, or reduce potential off-target effects nih.gov. Research into the structure-activity relationships of sesquiterpene lactones and their dimeric forms suggests that factors like alkylating centers, oligomerization, and lipophilicity are critical for their anti-inflammatory and anticancer activities nih.gov. Developing advanced synthetic routes, potentially employing techniques like microwave synthesis for efficiency frontiersin.org, will be key to systematically exploring these structural determinants and generating analogs with optimized therapeutic profiles. Studies on other sesquiterpene lactone analogs, such as microcolin A, have demonstrated the importance of specific structural features, like the C4 methyl group stereochemistry, in mediating activity, underscoring the value of targeted synthesis nih.gov.

Application of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)

The application of high-throughput omics technologies, such as proteomics and metabolomics, holds significant promise for comprehensive this compound research nih.govmdpi.com. Proteomics can be employed to identify and quantify global protein changes in cells or tissues upon this compound treatment, providing a broader view of its cellular impact beyond known targets nih.govrsc.org. This can help uncover previously unknown protein interactions and affected pathways. Metabolomics, on the other hand, can reveal alterations in the metabolic profiles of biological systems exposed to this compound, offering insights into how the compound affects cellular metabolism nih.govmdpi.com. Integrating data from both proteomics and metabolomics can provide a more holistic understanding of this compound's mechanism of action and its effects on cellular networks mdpi.com. This multi-omics approach can help identify biomarkers of response or resistance and shed light on potential synergistic effects when combined with other agents smolecule.comnih.gov.

An example of how omics technologies can be applied is seen in studies investigating other natural compounds, where proteomic analysis has identified differentially expressed proteins implicated in various processes like gene silencing, oxidative phosphorylation, and glycolysis researchgate.net. Applying similar approaches to this compound research could yield valuable data on its multifaceted effects.

Development and Utilization of Advanced Preclinical Models for Enhanced Efficacy Prediction

The transition from in vitro studies to clinical applications requires robust and predictive preclinical models nih.gov. Future research should focus on developing and utilizing more advanced preclinical models that better recapitulate the complexity of human diseases, particularly cancer, where this compound has shown promise smolecule.commdpi.com. This includes employing patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunocompromised mice, thereby maintaining key characteristics of the original tumor nih.gov. Furthermore, the use of co-culture models incorporating relevant stromal and immune cells can provide a more accurate representation of the tumor microenvironment and its influence on this compound's efficacy mdpi.com. Advanced in vivo imaging techniques can also be integrated into preclinical studies to monitor tumor response and drug distribution in real-time mdpi.com. Such sophisticated models are crucial for obtaining more translatable data, improving the prediction of clinical outcomes, and optimizing potential therapeutic strategies involving this compound. While traditional mouse models have been valuable, the development of more predictive models, such as those using spontaneous cancers in dogs for melanoma research, highlights the need for models that better reflect human disease for immunotherapy translation mdpi.com. Applying this principle to this compound research in its relevant disease areas will be vital.

Compound Table

Compound NamePubChem CID
This compound442281

Data Table Example (Illustrative - based on potential future research findings)

As research progresses, data tables detailing specific findings within these future directions would be generated. For example, a table summarizing the results of a proteomics study might look like this:

Table 1: Select Differentially Expressed Proteins in Cancer Cells After this compound Treatment (Illustrative Data)

Protein NameFold Change (Treated/Control)p-valueAssociated Pathway
Protein X2.50.01Apoptosis Signaling
Protein Y0.40.005Cell Cycle Regulation
Enzyme Z1.80.03Metabolic Process nih.govmdpi.com
Transcription Factor A0.60.02Gene Expression Modulation researchgate.net

(Note: This table is purely illustrative and represents the type of data that might be generated in future omics studies on this compound.)

Q & A

Q. What are the foundational steps for synthesizing and characterizing Microlenin in a laboratory setting?

To synthesize this compound, begin with a literature review to identify existing protocols and structural analogs. Use databases like Web of Science and SciFinder to locate peer-reviewed synthesis routes . For characterization, employ spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (HPLC) to confirm purity and structure. Document all steps meticulously, including reagent quantities, reaction conditions, and deviations from published methods. Raw data (e.g., spectral peaks, retention times) should be tabulated with metric units and stored in appendices for reproducibility .

Q. How should researchers design a preliminary experiment to assess this compound’s physicochemical properties?

Adopt a hypothesis-driven approach:

  • Define measurable variables (e.g., solubility, thermal stability).
  • Use controlled experiments with replicates to minimize variability.
  • Include negative/positive controls (e.g., solvents for solubility tests, known stable compounds for thermal analysis).
  • Present results in tables with labeled columns (e.g., "Temperature (°C)" vs. "Degradation Rate (%)") and error margins . Reference NIH guidelines for preclinical reporting standards to ensure transparency .

Q. What methodologies are recommended for studying this compound’s mechanism of action at the molecular level?

  • In Silico Modeling : Perform molecular dynamics simulations to predict binding affinities and interaction sites .
  • In Vitro Assays : Use fluorescence-based assays (e.g., FRET) to monitor real-time interactions with putative targets .
  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to map pathway-level effects . Ensure raw data (e.g., simulation parameters, spectral reads) are archived in repositories like Zenodo for peer validation .

Q. How should researchers optimize experimental protocols for this compound in complex biological systems?

  • Iterative Design : Use factorial experiments (e.g., Taguchi methods) to test variables (e.g., pH, temperature) and identify optimal conditions .
  • Dose-Response Curves : Generate non-linear regression models to establish EC50/IC50 values, reporting confidence intervals .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and include ethics approval details in the methods section .

Methodological Best Practices

Q. What are the key considerations for presenting this compound-related data in peer-reviewed journals?

  • Tables/Figures : Label axes with units, use consistent sig figs, and highlight statistically significant differences (p < 0.05) .
  • Supplementary Materials : Include raw datasets, spectral files, and detailed protocols in appendices, citing them in the main text .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers ensure robustness in surveys or questionnaires related to this compound’s applications?

  • Pilot Testing : Validate question clarity and response consistency with a small cohort before full deployment .
  • Bias Mitigation : Use Likert scales with balanced anchors and randomize question order to reduce framing effects .
  • Demographic Tracking : Stratify responses by variables like expertise level (e.g., "Novice" vs. "Expert") to contextualize findings .

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Reactant of Route 1
Microlenin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.